Dibenzo[f,h]quinoxaline
CAS No.: 217-68-5
Cat. No.: VC3688937
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
![Dibenzo[f,h]quinoxaline - 217-68-5](/images/structure/VC3688937.png)
Specification
CAS No. | 217-68-5 |
---|---|
Molecular Formula | C16H10N2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | phenanthro[9,10-b]pyrazine |
Standard InChI | InChI=1S/C16H10N2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-15(13)17-9-10-18-16/h1-10H |
Standard InChI Key | KBBSSGXNXGXONI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC=CN=C24 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC=CN=C24 |
Introduction
Physical and Chemical Properties
Dibenzo[f,h]quinoxaline possesses distinct physical and chemical characteristics that define its behavior in various environments and applications. These properties are crucial for understanding its potential uses and handling requirements.
Basic Identification Data
The compound is uniquely identified through several standard chemical identifiers:
Property | Value |
---|---|
CAS Number | 217-68-5 |
Molecular Formula | C₁₆H₁₀N₂ |
Molecular Weight | 230.264 g/mol |
Alternate Names | phenanthro[9,10-b]pyrazine, 1,4-Diazatriphenylene |
HS Code | 2933990090 |
Physicochemical Properties
The physical and chemical properties of Dibenzo[f,h]quinoxaline determine its behavior in various conditions:
Property | Value |
---|---|
Density | 1.3±0.1 g/cm³ |
Boiling Point | 454.4±18.0 °C at 760 mmHg |
Flash Point | 207.5±12.5 °C |
Index of Refraction | 1.797 |
LogP | 3.76 |
Polar Surface Area (PSA) | 25.78000 |
Vapor Pressure | 0.0±1.1 mmHg at 25°C |
Exact Mass | 230.084396 |
These properties indicate that Dibenzo[f,h]quinoxaline is a high-boiling, relatively dense compound with moderate lipophilicity as suggested by its LogP value . The compound's high boiling and flash points suggest thermal stability, which can be advantageous in certain applications requiring processing at elevated temperatures.
Structural Characteristics
Molecular Structure
Dibenzo[f,h]quinoxaline features a planar, polycyclic structure consisting of a phenanthrene backbone with a fused pyrazine ring. This arrangement creates a π-conjugated system that contributes significantly to the compound's electronic properties. The molecular structure includes 16 carbon atoms and 2 nitrogen atoms arranged in a specific pattern that defines its chemical behavior .
Electronic Properties
The extended π-conjugation in Dibenzo[f,h]quinoxaline results in specific electronic characteristics that influence its interactions with light and electrical fields. This compound belongs to a class of materials frequently incorporated into π-conjugated systems with distinctive optical and electrochemical properties . The nitrogen atoms in the structure contribute to the compound's electron-accepting capabilities, making it potentially useful in electronic applications.
Synthesis Methods
Several synthetic approaches exist for preparing Dibenzo[f,h]quinoxaline and its derivatives. While the search results don't provide a direct synthesis method specifically for the unsubstituted Dibenzo[f,h]quinoxaline, they do offer insights into the preparation of related compounds that likely follow similar synthetic principles.
General Synthetic Approaches
The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diketones with appropriate diamines. For Dibenzo[f,h]quinoxaline, this would likely involve the condensation of 9,10-phenanthroquinone with an appropriate diamine .
Synthesis of Related Derivatives
For related compounds such as Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, the synthesis involves the reaction between phenanthrenequinone and 2,3-diaminobut-2-enedinitrile. This reaction can be conducted using calcium iodate as a catalyst in ethanol at room temperature, providing high yields of approximately 95% .
The general procedure for these types of syntheses often follows this pattern:
-
Combination of the diamine and diketone components in a suitable solvent
-
Addition of a catalyst if required
-
Stirring at an appropriate temperature
-
Workup and purification of the product
Applications and Research Significance
Materials Science Applications
Dibenzo[f,h]quinoxaline derivatives are valuable in materials science due to their extended π-conjugated systems, which contribute to specific optical and electrochemical properties . These characteristics make them potential candidates for:
-
Organic electronic devices
-
Photovoltaic applications
-
Organic light-emitting diodes (OLEDs)
-
Semiconducting materials
Research Significance
The compound represents an important scaffold in heterocyclic chemistry research. Its rigid, planar structure and nitrogen-containing aromatic system make it valuable for studying structure-property relationships in materials science and medicinal chemistry contexts.
Research involving dibenzo[f,h]quinoxaline and related structures contributes to the fundamental understanding of:
-
Electronic properties of heterocyclic compounds
-
Structure-property relationships in π-conjugated systems
-
Development of new materials with tailored electronic and optical properties
Safety Aspect | Classification/Information |
---|---|
Hazard Codes | Xi: Irritant |
Risk Phrases | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Phrases | 26-36 (In case of contact with eyes, rinse immediately with water and seek medical advice; wear suitable protective clothing) |
Related Compounds
Several structurally related compounds share characteristics with Dibenzo[f,h]quinoxaline, forming a family of heterocyclic compounds with varying substitution patterns and applications.
Dibenzo[f,h]furazano[3,4-b]quinoxaline
This compound represents an azoannulated derivative of 1,4-diazatriphenylene. It contains an additional furazan ring fused to the quinoxaline structure, resulting in different electronic properties compared to the parent compound .
Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
This derivative (CAS: 55408-49-6, Molecular formula: C₁₈H₈N₄, Molecular Weight: 280.2829) features two nitrile groups at positions 2 and 3 of the quinoxaline ring, which significantly alter its electronic properties and potential applications .
Dibenzo[f,h]pyrido[2,3-b]quinoxaline
With the molecular formula C₁₉H₁₁N₃, this related compound incorporates an additional pyridine ring into the structure, creating a more complex nitrogen-containing heterocyclic system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume